6-Hydroxy-4'-methylflavone

Catalog No.
S8036987
CAS No.
M.F
C16H12O3
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-4'-methylflavone

Product Name

6-Hydroxy-4'-methylflavone

IUPAC Name

6-hydroxy-2-(4-methylphenyl)chromen-4-one

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9,17H,1H3

InChI Key

LHPATWROTSKEDZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O

6-Hydroxy-4'-methylflavone is a flavonoid compound characterized by its unique molecular structure, which includes a hydroxyl group at the sixth position and a methyl group at the fourth position of the flavone backbone. Its chemical formula is C16H12O3C_{16}H_{12}O_3, with a molecular weight of approximately 252.27 g/mol. This compound belongs to the class of flavones, which are widely recognized for their diverse biological activities and potential therapeutic applications. The compound is often studied for its interactions with various biological targets, particularly in pharmacology and biochemistry.

Typical of flavonoids:

  • Hydroxylation: The presence of hydroxyl groups allows for further substitution reactions, potentially leading to derivatives with enhanced properties.
  • Formation of Hydrazones: It can react with hydrazine derivatives to form hydrazones, which are useful in synthesizing other compounds.
  • Acylation and Glycosylation: The hydroxyl group can be acylated or glycosylated, modifying its solubility and biological activity.

These reactions highlight the compound's versatility in organic synthesis and its potential for creating derivatives with varied pharmacological properties.

6-Hydroxy-4'-methylflavone exhibits significant biological activities:

  • Inhibition of Cytochrome P450 Enzymes: It acts as a noncompetitive inhibitor of cytochrome P450 2C9, which is crucial for drug metabolism .
  • Anxiolytic Effects: In animal studies, it has shown anxiolytic properties, although it is less potent than traditional anxiolytics like diazepam, being approximately 200 times less effective .
  • Antioxidant Activity: Flavonoids, including this compound, are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

The synthesis of 6-Hydroxy-4'-methylflavone can be achieved through various methods:

  • Chemical Synthesis:
    • Starting from 4-methylflavone, hydroxylation can be performed using reagents such as boron trifluoride etherate or other hydroxylating agents.
    • The use of specific catalysts can enhance yields and selectivity during synthesis.
  • Biotechnological Approaches:
    • Microbial fermentation techniques can also be employed to produce flavonoids naturally through specific strains capable of metabolizing precursor compounds.
  • Extraction from Natural Sources:
    • It can be isolated from plants known to contain flavonoids, such as Crocus species or Barleria prionitis Linn., where it occurs naturally.

6-Hydroxy-4'-methylflavone has several applications:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent for anxiety disorders and other conditions influenced by oxidative stress.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases.
  • Cosmetics: The compound may be used in cosmetic formulations for its skin-protective effects against oxidative damage.

Research on 6-Hydroxy-4'-methylflavone has focused on its interactions with various biological systems:

  • Cytochrome P450 Interactions: Studies have demonstrated its role in inhibiting cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .
  • Neuropharmacological Studies: Investigations into its anxiolytic effects have revealed insights into how it modulates neurotransmitter systems, particularly in relation to anxiety management .

Several compounds share structural characteristics with 6-Hydroxy-4'-methylflavone. Here are some noteworthy comparisons:

Compound NameChemical FormulaKey Features
6-HydroxyflavoneC15H10O3C_{15}H_{10}O_3Lacks methyl group at the fourth position; known for similar biological activities.
4'-Hydroxy-6-methoxyflavoneC16H12O4C_{16}H_{12}O_4Contains a methoxy group; exhibits different pharmacological profiles.
QuercetinC15H10O7C_{15}H_{10}O_7A well-studied flavonoid; known for strong antioxidant properties and various health benefits.
KaempferolC15H10O7C_{15}H_{10}O_7Similar structure; noted for anti-inflammatory and anticancer properties.

Uniqueness

6-Hydroxy-4'-methylflavone stands out due to its specific combination of functional groups that confer unique biological activities, particularly its selective inhibition of cytochrome P450 enzymes and notable anxiolytic effects. While many flavonoids exhibit antioxidant capabilities, this compound's specific interactions with neuropharmacological pathways make it a subject of ongoing research in pharmacology.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

252.078644241 g/mol

Monoisotopic Mass

252.078644241 g/mol

Heavy Atom Count

19

Dates

Last modified: 02-18-2024

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